N-methyl-2-pyrrolidin-1-ylethanamine dihydrochloride
Overview
Description
N-methyl-2-pyrrolidin-1-ylethanamine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-pyrrolidin-1-ylethanamine dihydrochloride typically involves the reaction of N-methyl-2-pyrrolidin-1-yl-ethanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves the following steps:
- Dissolution of N-methyl-2-pyrrolidin-1-yl-ethanamine in an appropriate solvent.
- Addition of hydrochloric acid to the solution.
- Stirring the mixture at a controlled temperature until the reaction is complete.
- Isolation and purification of the product through crystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-pyrrolidin-1-ylethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: The compound is reactive in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and other electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-2-pyrrolidin-1-yl-ethanone, while reduction could produce N-methyl-2-pyrrolidin-1-ylethanamine .
Scientific Research Applications
N-methyl-2-pyrrolidin-1-ylethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in studies involving neurotransmitter systems and receptor binding.
Mechanism of Action
The mechanism of action of N-methyl-2-pyrrolidin-1-ylethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction affects various physiological processes, including mood, cognition, and motor function .
Comparison with Similar Compounds
N-methyl-2-pyrrolidin-1-ylethanamine dihydrochloride can be compared to other similar compounds, such as:
N-methyl-2-pyrrolidin-1-yl-ethanamine: The base form of the compound without the dihydrochloride salt.
N-methyl-2-pyrrolidin-1-yl-ethanone: An oxidized form of the compound.
N-methyl-2-pyrrolidin-1-yl-ethanol: A reduced form of the compound.
These compounds share similar structural features but differ in their chemical properties and reactivity, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
N-methyl-2-pyrrolidin-1-ylethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-8-4-7-9-5-2-3-6-9;;/h8H,2-7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRDSQVMBYRQTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCCC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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